molecular formula C12H22O5 B14356439 Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate CAS No. 90747-00-5

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate

Cat. No.: B14356439
CAS No.: 90747-00-5
M. Wt: 246.30 g/mol
InChI Key: MEBQBMIDGOZVBX-UHFFFAOYSA-N
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Description

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is synthesized through the esterification process, where an alcohol reacts with a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate typically involves the reaction between butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be broken down in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters and alcohols.

Scientific Research Applications

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction results in the release of butanol and 4-(2-ethoxy-2-oxoethoxy)butanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with similar applications in fragrances and solvents.

    Ethyl butanoate: Known for its fruity odor and used in flavorings.

    Methyl butanoate: Used in perfumes and as a solvent.

Uniqueness

Butyl 4-(2-ethoxy-2-oxoethoxy)butanoate is unique due to its specific structure, which allows for distinct interactions with enzymes and other molecules. This uniqueness makes it valuable in specialized applications, such as drug delivery and biodegradable polymer production.

Properties

CAS No.

90747-00-5

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

butyl 4-(2-ethoxy-2-oxoethoxy)butanoate

InChI

InChI=1S/C12H22O5/c1-3-5-9-17-11(13)7-6-8-15-10-12(14)16-4-2/h3-10H2,1-2H3

InChI Key

MEBQBMIDGOZVBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCOCC(=O)OCC

Origin of Product

United States

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